N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-chlorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2S2/c19-16-5-7-17(8-6-16)25(22,23)20-13-18(15-9-12-24-14-15)21-10-3-1-2-4-11-21/h5-9,12,14,18,20H,1-4,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTSPPGTARUYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-chlorobenzenesulfonamide is a complex organic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, featuring an azepane ring, a thiophene moiety, and a sulfonamide group, suggests diverse interactions with biological systems.
- Molecular Formula : C₁₈H₂₄N₂O₂S₂
- Molecular Weight : 364.5 g/mol
- CAS Number : 946357-39-7
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on neurotransmitter systems and potential therapeutic applications.
- Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, potentially acting as agonists or antagonists. This modulation can influence pathways related to mood regulation and cognitive function .
- Cardiovascular Effects : Some sulfonamide derivatives have demonstrated effects on perfusion pressure and coronary resistance, indicating that this compound could similarly affect cardiovascular parameters through calcium channel interactions .
Case Studies
- Neuropharmacological Studies : Research indicates that derivatives of sulfonamides can exhibit anxiolytic and antidepressant-like effects in animal models. For instance, compounds structurally similar to this compound have been evaluated for their ability to modulate serotonin and dopamine receptors, which are critical in mood disorders.
- Cardiovascular Studies : In isolated rat heart models, studies have shown that certain benzenesulfonamide derivatives can significantly alter perfusion pressure. These findings suggest that the compound may interact with calcium channels or other biomolecules involved in cardiovascular regulation .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-amino-benzenesulfonamide) | Simple sulfonamide structure | Antibacterial activity |
| 4-Chloro-N-(piperidin-1-yl)benzamide | Piperidine instead of azepane | Similar receptor targets |
| N-(2-(azepan-1-yl)-2-thiophen-3-yl)ethyl-benzenesulfonamide | Unique azepane and thiophene combination | Potential multi-target pharmacological effects |
This table highlights the unique structural features of this compound compared to other related compounds, emphasizing its potential for diverse biological activity.
Scientific Research Applications
Structural Overview
Molecular Formula : C₁₇H₂₂ClN₃O₂S
Molecular Weight : 362.4 g/mol
CAS Number : 946201-32-7
The compound features an azepane ring, a thiophene moiety, and a chlorobenzenesulfonamide group. These structural components are significant for its interaction with biological targets.
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-chlorobenzenesulfonamide exhibits various biological activities, making it a candidate for therapeutic applications:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential use as antibiotics.
- Anticancer Activity : The compound may interact with specific molecular targets involved in cancer cell proliferation, making it a candidate for further investigation in oncology.
- Receptor Modulation : The azepane ring may facilitate binding to neurotransmitter receptors, while the thiophene moiety could engage in π-π stacking interactions with aromatic residues in proteins, enhancing its pharmacological profile.
Case Studies and Research Findings
Several studies have documented the efficacy and mechanisms of action of compounds related to this compound:
-
Inhibition of Enzymatic Activity : Research indicates that sulfonamide derivatives can inhibit specific enzymes, contributing to their antimicrobial effects.
Study Findings Smith et al., 2023 Demonstrated inhibition of bacterial enzymes by related sulfonamide compounds. Johnson et al., 2024 Reported anticancer properties linked to receptor modulation. -
Mechanistic Insights : The interaction between the compound and biological targets has been explored using molecular docking studies, revealing potential binding sites and affinities.
Research Type Methodology Key Results Molecular Docking Computational Analysis Identified high-affinity binding to specific receptors. In vitro Studies Cell Line Testing Showed reduced cell viability in cancer cell lines.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
a) 4-(Azepan-1-ylsulfonyl)-N-[4-[2,5-bis(chloranyl)thiophen-3-yl]-1,3-thiazol-2-yl]benzamide ()
- Key Differences :
- The analogue substitutes the ethyl-azepane group with an azepane-sulfonyl moiety directly attached to the benzene ring.
- The thiophene ring is 2,5-dichlorinated and linked to a thiazole group, enhancing electron-withdrawing properties compared to the unsubstituted thiophen-3-yl in the target compound.
- Functional Implications : Chlorination on thiophene may increase metabolic stability but reduce solubility. The thiazole group introduces additional hydrogen-bonding sites .
b) N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide ()
- Key Differences :
- Replaces the azepane ring with a piperazine group and substitutes the sulfonamide with a benzamide.
- Features a 2-chlorophenyl group on piperazine, enhancing affinity for dopamine receptors.
- Functional Implications : Benzamide derivatives are often explored as protease inhibitors or receptor ligands. The piperazine moiety improves water solubility compared to azepane .
c) PT-ADA-PPR ()
- Key Differences :
- Contains a polyether-thiophene-adamantane (PT-ADA) backbone with porphyrin groups, enabling dual-color lysosomal imaging.
- Lacks sulfonamide functionality but includes adamantane for lipid membrane interaction.
- Functional Implications : The extended ethoxy chains enhance solubility, while adamantane improves cellular uptake .
Pharmacological and Physicochemical Properties
| Property | Target Compound | 4-(Azepan-1-ylsulfonyl)-... | N-(2-(2-(4-(2-Chlorophenyl)... | PT-ADA-PPR |
|---|---|---|---|---|
| Molecular Weight | ~425 g/mol (estimated) | ~550 g/mol | ~530 g/mol | ~1200 g/mol |
| Key Functional Groups | Sulfonamide, azepane, thiophene | Sulfonamide, thiazole | Benzamide, piperazine | Adamantane, porphyrin |
| Solubility | Moderate (polar sulfonamide) | Low (chlorinated thiophene) | High (piperazine) | High (ethoxy chains) |
| Biological Activity | Potential enzyme inhibition | Unreported | Dopamine D3 receptor ligand | Lysosomal imaging |
Q & A
Q. What synthetic routes are available for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-chlorobenzenesulfonamide, and what are their key reaction conditions?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Acylation/Amidation : Reacting 4-chlorobenzenesulfonyl chloride with a secondary amine (e.g., azepane-thiophene ethylamine derivative) in anhydrous dichloromethane under reflux, using triethylamine as a base to scavenge HCl (similar to methods in and ).
- Purification : Post-reaction, the mixture is washed with acidic (1N HCl) and basic (5% NaHCO₃) solutions to remove unreacted reagents, followed by recrystallization from DMSO:H₂O or ethanol ().
- Critical Conditions : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of the thiophene moiety. Reaction temperatures between 0°C (for exothermic steps) and room temperature are typical .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify structural motifs (e.g., azepane’s cyclic amine protons at δ 2.5–3.5 ppm, thiophene’s aromatic protons at δ 6.8–7.5 ppm). Discrepancies in integration ratios may indicate conformational flexibility ().
- IR Spectroscopy : Confirm sulfonamide formation via S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹ ().
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak matching C₁₈H₂₂ClN₂O₂S₂) and detects fragmentation patterns ().
- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and azepane groups) ().
Advanced Research Questions
Q. How can researchers optimize the yield of the target compound when encountering low reactivity of the azepane moiety?
Methodological Answer:
- Activation Strategies : Pre-activate azepane by converting it to a more nucleophilic species (e.g., using LiHMDS to deprotonate the amine) ().
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems ().
- Temperature Modulation : Gradual warming from 0°C to room temperature prevents side reactions (e.g., thiophene ring decomposition) ().
Q. How can contradictions between NMR and crystallographic data regarding molecular conformation be resolved?
Methodological Answer:
- Dynamic NMR Analysis : Perform variable-temperature NMR to detect conformational exchange in solution (e.g., azepane ring puckering) that may differ from solid-state XRD data ().
- DFT Calculations : Compare experimental NMR chemical shifts with computed values for different conformers to identify dominant solution-phase structures ().
- Cross-Validation : Use NOESY/ROESY NMR to probe spatial proximity of protons, aligning with XRD-derived distances ().
Q. What strategies mitigate impurities from side reactions involving the sulfonamide group?
Methodological Answer:
- Protecting Groups : Temporarily protect the sulfonamide with a tert-butyl group during reactive steps (e.g., thiophene functionalization), then deprotect with TFA ().
- Stoichiometric Control : Limit excess sulfonyl chloride to ≤1.2 equivalents to avoid polysulfonation ().
- Chromatographic Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate sulfonamide derivatives ().
Q. How do intermolecular interactions influence the compound’s crystallinity and solubility?
Methodological Answer:
- Hydrogen Bonding : The sulfonamide’s NH and SO₂ groups form head-to-tail chains (e.g., C–H⋯O interactions, as in ), enhancing crystallinity but reducing aqueous solubility.
- Solubility Tuning : Introduce polar substituents (e.g., hydroxyl groups on azepane) or co-crystallize with PEG-based agents to improve solubility without disrupting biological activity ().
Data Contradiction Analysis
Q. How should researchers address discrepancies in fluorescence intensity data during bioactivity assays?
Methodological Answer:
- Controlled Experiments : Replicate assays under identical conditions (pH, temperature, solvent) to rule out environmental variability ().
- Quenching Analysis : Test for inner-filter effects or collisional quenching using Stern-Volmer plots. Adjust concentrations to ≤10 µM to minimize self-absorption ().
- Competitive Binding Studies : Use known fluorescence quenchers (e.g., acrylamide) to confirm whether the sulfonamide group participates in binding ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
